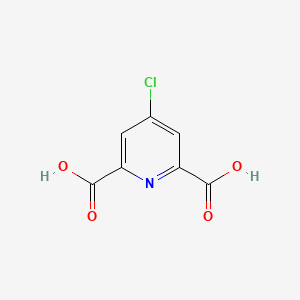

4-Chloropyridine-2,6-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMNONNHYADBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307730 | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4722-94-5 | |

| Record name | 4722-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Chloropyridine-2,6-dicarboxylic acid

An In-depth Technical Guide to the Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid

Introduction

This compound, also known as 4-chloro-dipicolinic acid (CAS No: 4722-94-5), is a pivotal heterocyclic building block in modern chemistry.[1][2][3] Its rigid, well-defined geometry and the presence of three distinct functional groups—two carboxylic acids and a reactive chloro-substituent—make it an exceptionally valuable precursor for the development of novel pharmaceuticals, functional materials, and complex coordination polymers.[4][5] The pyridine core imparts specific electronic and steric properties, while the carboxylic acid moieties serve as versatile handles for forming amides, esters, or metal-organic frameworks. The 4-chloro position offers a site for nucleophilic substitution, enabling further molecular elaboration.

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices to ensure both reproducibility and a deep understanding of the process.

Core Synthesis Methodologies

Two principal routes have been established for the : the direct chlorination of a hydroxylated precursor and the oxidation of an alkyl-substituted pyridine. Each approach carries distinct advantages and considerations regarding starting material availability, reaction conditions, and scalability.

Method 1: Direct Chlorination of Chelidamic Acid (Preferred Route)

The most robust and widely cited method for synthesizing this compound is the direct chlorination of 4-Hydroxypyridine-2,6-dicarboxylic acid, commonly known as Chelidamic acid.[6][7] Chelidamic acid exists in a tautomeric equilibrium with its 4-pyridone form (4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid), and it is the hydroxyl group of this pyridone that is targeted for substitution.

Causality and Mechanistic Insight: The conversion of the 4-hydroxy/oxo group to a chloro group requires a potent chlorinating agent capable of activating the hydroxyl group and facilitating its displacement by a chloride ion. Reagents like phenylphosphonic dichloride (C₆H₅POCl₂) are particularly effective. The reaction proceeds via the formation of a reactive phosphonate ester intermediate, which transforms the hydroxyl into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C4 position of the pyridine ring leads to the formation of the desired product. This method is favored due to the commercial availability of high-purity Chelidamic acid and the direct, high-yielding nature of the transformation.[1]

Experimental Protocol: Chlorination with Phenylphosphonic Dichloride [1]

This protocol is adapted from a procedure demonstrated to be effective for multigram synthesis.

Materials and Equipment:

-

500 mL three-necked, round-bottomed flask

-

Reflux condenser with a calcium chloride drying tube

-

Mechanical stirrer and heating mantle

-

Nitrogen gas inlet

-

Chelidamic acid (4-Hydroxy-2,6-pyridinedicarboxylic acid)

-

Phenylphosphonic dichloride

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge the 500 mL three-necked flask with Chelidamic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).

-

Initial Heating: Begin stirring the suspension and heat the mixture in an oil bath to 75°C.

-

Controlling Exotherm: The reaction will become vigorously exothermic, often accompanied by foaming. Carefully control the heating rate to manage the exotherm. A gentle stream of nitrogen can be used to break up the foam if necessary.

-

Reaction Completion: Once the initial exothermic reaction subsides, slowly increase the temperature to 130°C and maintain it with continuous stirring for 3 hours to ensure the reaction goes to completion.

-

Cooling and Quenching: After 3 hours, remove the heat source and allow the reaction mixture to cool to approximately 90°C. Very cautiously, pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

Precipitation and Isolation: The crude product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.

-

Purification (Diafiltration): For purification, dissolve the crude solid in 500 mL of deionized water and heat to 55°C for 30 minutes. The product can be further purified by diafiltration. Afterwards, wash the purified solid with water and air-dry to yield the final product.[1]

Characterization: The purified product should exhibit a single peak in ¹H NMR (d₆-DMSO) at approximately 8.24 ppm. Elemental analysis should be consistent with the theoretical values for the hydrated product.[1]

Quantitative Data Summary (Method 1)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Chelidamic acid | [1] |

| Moles of Starting Material | 0.218 mol | [1] |

| Chlorinating Agent | Phenylphosphonic dichloride | [1] |

| Molar Equiv. of Agent | ~4.0 | [1] |

| Reaction Temperature | 75°C (initial), 130°C (final) | [1] |

| Reaction Time | 3 hours | [1] |

| Typical Yield | ~43.9 g (quantitative, crude) |[1] |

Reaction Diagram: Chlorination of Chelidamic Acid

Caption: Synthesis of this compound from Chelidamic acid.

Method 2: Oxidation of 4-Chloro-2,6-lutidine

An alternative strategy involves the oxidation of the two methyl groups of 4-Chloro-2,6-lutidine (4-chloro-2,6-dimethylpyridine). This classical approach leverages strong oxidizing agents to convert alkyl side chains into carboxylic acids.

Causality and Mechanistic Insight: Strong oxidizing agents like potassium permanganate (KMnO₄) are capable of oxidizing alkyl groups attached to an aromatic ring to carboxylic acids, provided the alkyl group has at least one benzylic hydrogen. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl groups and forming the carboxylates. The reaction is typically performed in an aqueous solution under heating. Following the oxidation, the manganese dioxide (MnO₂) byproduct must be filtered off, and the desired dicarboxylic acid is precipitated from the filtrate by acidification. While effective, this method requires careful temperature control to prevent over-oxidation or ring degradation.[8]

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is an adaptation of the procedure for synthesizing 4-Chloropyridine-2-carboxylic acid.[8]

Materials and Equipment:

-

1 L four-necked flask

-

Mechanical stirrer, thermometer, reflux condenser

-

Heating mantle

-

4-Chloro-2,6-lutidine

-

Potassium permanganate (KMnO₄)

-

Concentrated Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Reaction Setup: In the four-necked flask, add 4-Chloro-2,6-lutidine (0.1 mol) and 400 mL of water. Begin stirring and slowly heat the mixture.

-

Addition of Oxidant: When the internal temperature reaches 75°C, begin the portion-wise addition of KMnO₄ powder (approx. 0.5 mol total). Control the temperature between 80-85°C. Wait for the purple color of the permanganate to disappear (indicating its consumption) before adding the next portion.

-

Reaction Completion: After all the KMnO₄ has been added, maintain the temperature and continue stirring for an additional 1-2 hours to ensure complete oxidation.

-

Removal of MnO₂: While still hot, filter the reaction mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL) and combine the filtrates.

-

Product Isolation: Cool the clear filtrate in an ice bath. Slowly acidify the solution to pH 2-3 with concentrated HCl. A white precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary (Method 2)

| Parameter | Value (Estimated) |

|---|---|

| Starting Material | 4-Chloro-2,6-lutidine |

| Moles of Starting Material | 0.1 mol |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Molar Equiv. of Agent | ~5.0 |

| Reaction Temperature | 80-85°C |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-75% |

Reaction Diagram: Oxidation of 4-Chloro-2,6-lutidine

Caption: Synthesis via oxidation of 4-Chloro-2,6-lutidine.

Downstream Derivatization: Synthesis of the Diacid Chloride

For many applications, particularly the synthesis of amides and esters, this compound must be converted to its more reactive diacid chloride derivative, 4-Chloropyridine-2,6-dicarbonyl dichloride. This is readily achieved by treating the diacid with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11]

General Protocol for Acid Chloride Formation: [10]

-

Suspend the this compound in an inert solvent like dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Add oxalyl chloride or thionyl chloride (2-4 equivalents) dropwise.

-

Stir the mixture at room temperature until gas evolution ceases and a clear solution is formed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude diacid chloride, which is typically used immediately in the next step without further purification.

Overall Synthesis and Derivatization Workflow

Caption: General workflow from starting material to the activated diacid chloride.

Conclusion

The is most reliably and efficiently achieved through the direct chlorination of commercially available Chelidamic acid using a potent chlorinating agent such as phenylphosphonic dichloride. This method offers high yields and a straightforward purification process. An alternative route, the oxidation of 4-Chloro-2,6-lutidine, provides a viable pathway if the starting lutidine is readily accessible. The resulting diacid is a versatile intermediate that can be readily activated to its diacid chloride form, opening avenues for the construction of a wide array of complex molecules for applications in medicinal chemistry and materials science.

References

- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2025). ResearchGate.

- How is 4-Chloropyridine-2-carboxylic acid synthesized? (n.d.). Guidechem.

- 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5. (2025). ChemicalBook.

- Chelidamic acid hydrate. (n.d.). Sigma-Aldrich.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). PubMed Central.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). OIST Groups.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed.

- Dipicolinic Acid CAS 499-83-2 | an Overview. (n.d.). Zhishang Chemical.

- Chelidamic acid | 138-60-3. (2025). ChemicalBook.

- 4-Chloro-2,6-pyridinedicarboxylic acid | CAS 4722-94-5. (n.d.). Santa Cruz Biotechnology.

- Chelidamic Acid | C7H5NO5. (n.d.). PubChem.

- 4-Chloro-2,6-pyridinedicarboxylic acid. (2023). Apollo Scientific.

- 2,6-Pyridinedicarboxylic acid chloride synthesis. (n.d.). ChemicalBook.

Sources

- 1. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 5. organicintermediate.com [organicintermediate.com]

- 6. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 7. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Pyridinedicarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

4-Chloropyridine-2,6-dicarboxylic acid chemical properties.

An In-depth Technical Guide to 4-Chloropyridine-2,6-dicarboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern chemical synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, synthesis protocols, reactivity, and diverse applications of this versatile building block.

Introduction and Strategic Importance

This compound (4-Cl-PDC) is a trifunctional molecule featuring a pyridine core, two carboxylic acid moieties, and a reactive chlorine atom. This unique combination of functional groups makes it an exceptionally valuable intermediate. The pyridine nitrogen and the flanking carboxylates form a powerful tridentate chelation site, while the chlorine at the electron-deficient 4-position serves as a handle for nucleophilic substitution. These features are instrumental in its application across fields ranging from pharmaceutical development to coordination chemistry and materials science.[1][2] Its parent compound, dipicolinic acid, is known for its role in inhibiting metallo-β-lactamases, highlighting the potential of this structural class in drug discovery.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key characteristics of 4-Cl-PDC are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Chemical Formula | C₇H₄ClNO₄ | [4] |

| Molecular Weight | 201.56 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | ~210°C | [4] |

| Boiling Point | 457.1°C at 760 mmHg | [4] |

| Density | 1.684 g/cm³ | [4] |

| ¹H NMR (d₆-DMSO) | δ 8.24 ppm (singlet, 2H) | [5] |

The simple ¹H NMR spectrum, showing a single peak for the two equivalent protons on the pyridine ring, confirms the symmetrical nature of the molecule.[5]

Caption: Chemical structure of this compound.

Synthesis Protocols

The primary and most reliable route to 4-Cl-PDC is through the direct chlorination of its hydroxylated precursor, 4-Hydroxypyridine-2,6-dicarboxylic acid, also known as Chelidamic Acid.[6] This transformation is critical as it converts the relatively inert hydroxyl group into a versatile chloro-substituent.

Protocol: Synthesis of 4-Cl-PDC from Chelidamic Acid

This protocol is based on a method utilizing phenylphosphonic dichloride as the chlorinating agent, suitable for multigram scale synthesis.[5]

Materials:

-

4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)

-

Phenylphosphonic dichloride (PhPOCl₂)

-

Deionized water

-

Nitrogen gas supply

-

Three-necked round-bottomed flask (500 mL)

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Heating mantle with stirrer

-

Diafiltration apparatus

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a 500 mL three-necked round-bottomed flask with 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[5]

-

Heating and Exotherm Control: Fit the flask with a reflux condenser and a calcium chloride drying tube. Begin heating the suspension in an oil bath to 75°C. The reaction is highly exothermic at this point and will generate foam.[5]

-

Scientist's Insight: The exotherm is due to the rapid reaction between the hydroxyl group and the powerful chlorinating agent. Controlling the heating rate and maintaining a gentle nitrogen flow over the surface is crucial to manage the foam and prevent loss of material.

-

-

Reaction Completion: Once the initial exothermic reaction subsides, slowly increase the temperature to 130°C and maintain with continuous stirring for 3 hours to ensure complete conversion.[5]

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. A solid mass will form.

-

Carefully add 800 mL of deionized water to the flask to quench the remaining reagent and dissolve byproducts. This step should be performed in a well-ventilated fume hood.

-

Heat and stir the resulting cream-colored solid suspension at 40-50°C for 1 hour.[5]

-

Allow the mixture to cool slowly to room temperature and stir overnight to facilitate complete precipitation of the product.

-

Collect the precipitate by diafiltration, washing thoroughly with excess deionized water to remove phenylphosphonic acid byproducts.[5]

-

Air-dry the collected solid to yield the pure this compound. The reported yield for a similar process is around 43.9 g.[5]

-

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Cl-PDC is governed by its three functional domains:

-

Carboxylic Acid Groups: The two carboxylic acid groups at the 2- and 6-positions can undergo standard reactions such as esterification, amidation, or conversion to highly reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride.[7] This allows for the extension of the molecular framework, a common strategy in drug development.

-

4-Chloro Substituent: The chlorine atom is positioned on a pyridine ring, which is an electron-deficient aromatic system. This electron deficiency, particularly at the 4-position, makes the chlorine atom a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides), providing a powerful tool for library synthesis.

-

Tridentate Chelation Site: The N-atom of the pyridine ring combined with the two adjacent carboxylate groups forms a classic "pincer" ligand scaffold. This arrangement allows 4-Cl-PDC to form highly stable complexes with a variety of metal ions.[6][8] The geometry and rigidity of the pyridine backbone pre-organizes the donor atoms for effective metal binding. This property is central to its use in coordination chemistry and the development of metal-based catalysts or functional materials.

Caption: Tridentate chelation of a metal ion (Mⁿ⁺) by 4-Cl-PDC.

Applications in Research and Development

The unique chemical properties of 4-Cl-PDC make it a valuable precursor in several high-value research areas.

-

Pharmaceutical and Agrochemical Synthesis: Pyridine carboxylic acids are privileged scaffolds in drug discovery, forming the core of drugs for a wide range of diseases.[9] 4-Cl-PDC serves as a key intermediate for creating libraries of substituted pyridine derivatives for screening as potential anti-inflammatory, antimicrobial, or enzyme-inhibiting agents.[2][10]

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a rigid, tridentate ligand, 4-Cl-PDC is an excellent candidate for constructing coordination polymers and MOFs.[8] These materials have applications in gas storage, catalysis, and sensing. The chloro-substituent can also be used for post-synthetic modification of the framework, allowing for the fine-tuning of the material's properties.

-

Chemical Probes and Bioactive Molecules: The ability to functionalize the 4-position allows for the attachment of fluorescent tags, affinity labels, or other reporter groups, making derivatives of 4-Cl-PDC useful as chemical probes for biological research.[1]

Safety and Handling

While a specific safety data sheet for this compound is not available in the search results, data from closely related compounds like 4-Chloropyridine-2-carboxylic acid and other chlorinated pyridine derivatives provide a strong basis for handling guidelines.[11][12]

-

Hazards: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] It may be harmful if swallowed.[13]

-

Precautionary Measures:

-

Handle only in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Avoid breathing dust. If dust is generated, use respiratory protection.

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a cool, dry place.[15]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform molecule. Its robust synthesis, well-defined physicochemical properties, and predictable, versatile reactivity make it an indispensable tool for chemists. For professionals in drug discovery and materials science, mastering the chemistry of this compound unlocks pathways to novel therapeutics, functional materials, and sophisticated molecular probes.

References

- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (n.d.). Google Scholar.

- 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5. (n.d.). ChemicalBook.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Groups.

- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, April 25). TCI Chemicals.

- 4-Chloropyridine-2,5-dicarboxylic acid. (n.d.). AK Scientific, Inc.

- Chelidamic acid hydrate. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2008, June 23). Fisher Scientific.

- 4-Chloropyridine-2-carboxylic acid. (n.d.). Synquest Labs.

- 4-Chloropyridine-2-carboxylic acid. (n.d.). Chem-Impex.

- 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID CAS 4722-94-5. (n.d.). Autech Industry Co.,Limited.

- Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. (n.d.). ResearchGate.

- 4-Chloro-pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.

- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. (n.d.). NIH.

- Chelidamsäure. (n.d.). Wikipedia.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.

- 4-Aminopyridine-2,6-dicarboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 6. Chelidamsäure – Wikipedia [de.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 4-クロロ-ピリジン-2-カルボン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Correcting the Record and Defining the Molecule

This guide provides a comprehensive technical overview of 4-Cyano-4-phenylcyclohexanone, a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. It is crucial to begin by clarifying a point of potential confusion regarding its Chemical Abstracts Service (CAS) number. The query for CAS number 4722-94-5 is erroneously associated with the target compound. Authoritative chemical databases definitively assign CAS number 4722-94-5 to 4-Chloropyridine-2,6-dicarboxylic acid [1][2]. The correct and predominantly recognized identifier for 4-Cyano-4-phenylcyclohexanone is CAS number 25115-74-6 [3][4][5][6][7]. This document will proceed using the correct CAS number to ensure scientific accuracy and utility. This molecule, also known by its IUPAC name 4-oxo-1-phenylcyclohexane-1-carbonitrile, is a bifunctional organic compound featuring a ketone and a quaternary nitrile on a cyclohexane ring, a structure that lends itself to significant applications in medicinal chemistry.

Physicochemical and Structural Characteristics

4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid at room temperature[8]. Its structural complexity and the presence of polar functional groups dictate its physical properties and solubility profile.

Core Structure and Isomerism

The molecule's backbone is a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. The presence of two bulky substituents at the C1 and C4 positions influences the conformational equilibrium. The phenyl and cyano groups are situated on a quaternary carbon, preventing epimerization at that center.

Key Physicochemical Properties

The properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources. These values are critical for designing reaction conditions, purification protocols, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 25115-74-6 | [3][5][6] |

| Molecular Formula | C₁₃H₁₃NO | [3][5][7] |

| Molecular Weight | 199.25 g/mol | [3][5][7] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [8] |

| Melting Point | 112-118 °C | [9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [9][8] |

| XLogP3-AA | 1.6 | [8] |

| Topological Polar Surface Area | 43.1 Ų | [8] |

Synthesis and Reactivity

4-Cyano-4-phenylcyclohexanone is not a naturally occurring molecule; it is produced via synthetic organic chemistry. Its role as a chemical intermediate means its synthesis is a critical step in the production of more complex target molecules[8].

Synthetic Pathway Overview

The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition to an α,β-unsaturated ketone. A common and efficient method involves the Michael addition of a cyanide source to a precursor like 4-phenylcyclohex-3-en-1-one.

Causality of Experimental Choices:

-

Michael Addition: This reaction is chosen for its efficiency in forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl system. The electron-withdrawing nature of the ketone activates the double bond for nucleophilic attack.

-

Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of the nucleophilic cyanide anion. Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions.

-

Protonation: The enolate intermediate formed after the Michael addition is thermodynamically stable. A proton source, typically from the solvent or during aqueous workup, is required to quench the enolate and form the final ketone product.

Chemical Reactivity and Functional Group Manipulation

The synthetic utility of 4-Cyano-4-phenylcyclohexanone stems from the reactivity of its two primary functional groups: the ketone and the nitrile.

-

Ketone Group: The carbonyl group can undergo a wide range of reactions. It can be reduced to a hydroxyl group, which can then be used to introduce other functionalities or can be eliminated. It can also serve as a site for Grignard reactions or Wittig reactions to further extend the carbon skeleton.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing a key entry point for introducing nitrogen-containing heterocycles[10]. This dual reactivity makes it a valuable building block in combinatorial chemistry and drug discovery.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 4-Cyano-4-phenylcyclohexanone are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the electronic environment of the protons and carbons.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclohexane ring will appear as complex multiplets further upfield, generally between 1.5 and 3.0 ppm. The exact chemical shifts and coupling patterns depend on their axial or equatorial positions and their proximity to the electron-withdrawing ketone and nitrile groups[11][12].

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around 200-210 ppm), the nitrile carbon (around 120 ppm), and the aromatic carbons (125-140 ppm). The quaternary carbon bearing the phenyl and cyano groups will also be identifiable, along with the aliphatic carbons of the cyclohexane ring[11][13].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3050-3030 | Aromatic C-H | Stretch | Medium-Weak |

| ~2950-2850 | Aliphatic C-H | Stretch | Medium |

| ~2240 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| ~1715 | Ketone (C=O) | Stretch | Strong, Sharp |

| ~1600, ~1495 | Aromatic C=C | Stretch | Medium |

The two most diagnostic peaks are the sharp, strong absorption for the ketone carbonyl stretch around 1715 cm⁻¹ and the medium, sharp peak for the nitrile stretch around 2240 cm⁻¹[14][15]. Their presence is a strong confirmation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 199, corresponding to the molecular weight of the compound[5][7].

-

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting carbocations and radicals. Common fragmentation pathways for cyclic ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is available[6][16]. The loss of the phenyl group (m/z 77) or cleavage of the cyclohexane ring are also expected fragmentation pathways[17][18].

Applications in Drug Development and Medicinal Chemistry

The true value of 4-Cyano-4-phenylcyclohexanone lies in its application as a strategic intermediate for the synthesis of pharmacologically active compounds, most notably in the field of analgesics[8].

Precursor to Pethidine (Meperidine) Analogues

A significant application of this molecule is in the synthesis of analogues of pethidine (also known as meperidine), a widely used synthetic opioid analgesic[2][19]. The 4-phenylpiperidine scaffold is a crucial pharmacophore for opioid receptor activity, and 4-Cyano-4-phenylcyclohexanone provides an efficient entry to this core structure.

Protocol Insights:

-

Reductive Amination: The ketone is converted into a secondary amine, forming the piperidine ring in a single step. This is a highly efficient transformation that builds the core heterocyclic scaffold.

-

Nitrile Manipulation: The nitrile group is then hydrolyzed to a carboxylic acid.

-

Esterification: The final step is the esterification of the carboxylic acid to yield the ethyl ester, which is characteristic of pethidine. Modifications at this stage can lead to other active analogues, such as prodines[9].

This synthetic route highlights the strategic importance of 4-Cyano-4-phenylcyclohexanone. Its bifunctional nature allows for the sequential and controlled construction of the complex 4-arylpiperidine core essential for analgesic activity. This makes it a valuable building block for exploring structure-activity relationships (SAR) in the development of new opioid receptor modulators[20][21][22].

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of 4-Cyano-4-phenylcyclohexanone are essential to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].

-

Skin Irritation: Causes skin irritation (Category 2)[1].

-

Eye Irritation: Causes serious eye irritation (Category 2)[1].

-

Respiratory Irritation: May cause respiratory irritation[1].

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases[1].

-

Stability: The compound is stable under recommended storage conditions[8].

Conclusion

4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6) is a synthetically valuable intermediate whose bifunctional nature provides a robust platform for the construction of complex molecular architectures. Its primary significance lies in its role as a key precursor to the 4-phenylpiperidine scaffold, a cornerstone in the development of opioid analgesics like pethidine and its analogues. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for medicinal chemists and drug development professionals seeking to leverage this versatile building block in the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this hazardous compound.

References

-

4-Cyano-4-phenylcyclohexanone-98% at Attractive Prices, High Purity Crystalline Solid. (n.d.). TradeIndia. Retrieved January 1, 2026, from [Link]

-

Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. (n.d.). Organic Syntheses Procedure. Retrieved January 1, 2026, from [Link]

-

[Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. (1991). PubMed. Retrieved January 1, 2026, from [Link]

-

Pethidine: Synthesis and Metabolism. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 1, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved January 1, 2026, from [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chemistry Page. Retrieved January 1, 2026, from [Link]

-

4-OXO-1-PHENYLCYCLOHEXANE-1-CARBONITRILE | CAS 25115-74-6. (n.d.). Matrix Fine Chemicals. Retrieved January 1, 2026, from [Link]

-

New opioid receptor modulators and agonists. (2018). PubMed. Retrieved January 1, 2026, from [Link]

-

4-Oxo-1-phenylcyclohexanecarbonitrile. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Retrieved January 1, 2026, from [Link]

-

Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone. (2005). PubMed. Retrieved January 1, 2026, from [Link]

-

4-Oxo-1-phenylcyclohexanecarbonitrile | C13H13NO | CID 91282. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. (2020). MDPI. Retrieved January 1, 2026, from [Link]

-

4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (1993). PubMed. Retrieved January 1, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Discovery, Synthesis and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. (2015). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 1, 2026, from [Link]

-

Molecular basis of opioid receptor signaling. (2023). Cell. Retrieved January 1, 2026, from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.. Retrieved January 1, 2026, from [Link]

-

methyl 4-oxo-1-phenylcyclohexanecarboxylate. (n.d.). ChemSynthesis. Retrieved January 1, 2026, from [Link]

-

Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (2007). PubMed. Retrieved January 1, 2026, from [Link]

-

Cyclohexanol, 2-phenyl-, (1R-trans)-. (n.d.). Organic Syntheses Procedure. Retrieved January 1, 2026, from [Link]

-

Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 1, 2026, from [Link]

-

Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. (2022). PubMed Central. Retrieved January 1, 2026, from [Link]

-

VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. (2010). Rasayan Journal of Chemistry. Retrieved January 1, 2026, from [Link]

-

13-C NMR – How Many Signals?. (2022, February 8). Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

-

Synthesis and analgesic activity of some 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes. (1987). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

-

Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. (2009). PubMed. Retrieved January 1, 2026, from [Link]

-

Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2021). PubMed. Retrieved January 1, 2026, from [Link]

Sources

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. 69. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. scribd.com [scribd.com]

- 20. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloropyridine-2,6-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridine-2,6-dicarboxylic acid, a pivotal heterocyclic building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's structural characteristics, physicochemical properties, and validated synthesis protocols. Furthermore, it explores its chemical reactivity, key applications as a precursor in pharmaceuticals and functional materials, and essential safety and handling procedures. The insights herein are grounded in peer-reviewed literature to ensure technical accuracy and practical utility.

Introduction

This compound, also known as 4-chloro-2,6-dipicolinic acid, is a trifunctional molecule whose strategic importance is rapidly growing. Its structure, featuring a pyridine core substituted with two carboxylic acid groups and a reactive chlorine atom, offers a unique combination of coordination sites and a locus for nucleophilic substitution. This trifecta of functional groups makes it an exceptionally versatile synthon for creating complex molecular architectures.

Pyridine dicarboxylic acid derivatives are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials like metal-organic frameworks (MOFs).[1][2][3] The presence of the chloro-substituent at the 4-position particularly enhances the molecule's utility, allowing for late-stage functionalization and the synthesis of diverse compound libraries. This guide serves as a detailed resource, consolidating critical technical information to facilitate its effective application in research and development.

Physicochemical Properties and Structural Analysis

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and material design.

Core Properties

The key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4722-94-5 | [4][5] |

| Molecular Formula | C₇H₄ClNO₄ | [4][6] |

| Molecular Weight | 201.57 g/mol | [5] |

| Appearance | White to yellow crystalline powder | [7] |

| Melting Point | High-melting solid, specific point not consistently reported | [3] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | [3] |

| Storage Temperature | Refrigerator (2-8°C) | [7] |

Structural Elucidation & Spectroscopic Data

Confirmation of the compound's identity and purity relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: In a typical analysis using DMSO-d₆ as the solvent, the proton NMR spectrum is expected to be simple and highly characteristic. A single peak is observed for the two equivalent aromatic protons on the pyridine ring. A reported spectrum showed a single peak at 8.24 ppm, confirming the symmetrical nature of the molecule.[5]

-

Elemental Analysis: Theoretical and measured values for elemental composition provide a fundamental confirmation of purity and structure. For a hydrated form (C₇H₄ClNO₄·0.8H₂O), the calculated values are approximately C 38.93%, H 2.71%, N 6.49%, and Cl 16 .42%, which align closely with measured values.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretching of the carboxyl groups (~1700 cm⁻¹), and various peaks related to the C=C and C=N stretching of the pyridine ring and the C-Cl bond.

Synthesis and Purification

The synthesis of this compound is achievable through several routes. A common and effective laboratory-scale method involves the chlorination of a readily available precursor, 4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid).

Synthetic Workflow Diagram

The diagram below outlines the key transformation from the starting material to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported multigram-scale synthesis.[5] The use of phenylphosphonic dichloride as a chlorinating agent is effective for converting the 4-hydroxy group to a chloro group.

Materials:

-

4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)

-

Phenylphosphonic dichloride

-

Deionized water

-

Nitrogen gas supply

-

Three-necked round-bottomed flask, reflux condenser, oil bath, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[5]

-

Heating and Reaction: Under a nitrogen atmosphere, heat the suspension in an oil bath to 75°C. The reaction is exothermic and may begin to foam. Control the exotherm by adjusting the heating rate.[5]

-

Completion: Once the initial exothermic reaction subsides, slowly increase the temperature to 130°C and maintain with continuous stirring for 3 hours.[5]

-

Workup - Hydrolysis: After the reaction is complete, cool the mixture to approximately 50°C. Cautiously and slowly pour the reaction mixture into 800 mL of deionized water with vigorous stirring to hydrolyze the excess reagent and precipitate the product.[5]

-

Isolation of Crude Product: Heat the resulting cream-colored suspension to 40-50°C and stir for 1 hour. Allow the mixture to cool slowly to room temperature and continue stirring overnight. Collect the precipitate by filtration.[5]

-

Purification: Wash the crude solid extensively with deionized water. For higher purity, the solid can be dissolved in a large volume of hot deionized water (e.g., 500 mL), stirred at 55°C for 30 minutes, and then isolated again by cooling and filtration (a process akin to diafiltration or recrystallization from water). Dry the purified solid to yield the final product.[5]

Self-Validation: The success of the synthesis should be confirmed by ¹H NMR, which should show a single aromatic peak at ~8.24 ppm in DMSO-d₆, and by elemental analysis.[5]

Chemical Reactivity and Derivatization

The utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Groups (Positions 2 and 6): These groups are the primary sites for forming esters, amides, and acid chlorides. The conversion to the corresponding diacyl chloride using reagents like oxalyl chloride or thionyl chloride creates a highly reactive intermediate for further transformations.[9] These functionalities are also the primary coordination sites for metal ions, making the molecule an excellent ligand for creating metal-organic frameworks (MOFs).[10][11]

-

Chloro Group (Position 4): The electron-withdrawing nature of the adjacent nitrogen atom and carboxyl groups activates the C4 position for nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloride by a wide range of nucleophiles, including alkoxides, amines, and thiols, providing a straightforward route to a vast library of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[9]

-

Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor or a coordination site in certain contexts, contributing to the supramolecular chemistry and catalytic activity of its derivatives.[11]

Applications in Research and Development

The unique structural features of this compound make it a valuable component in several high-value research areas.

-

Pharmaceuticals and Medicinal Chemistry: Pyridine carboxylic acid isomers are well-established pharmacophores found in drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[2] This scaffold serves as a rigid and geometrically well-defined linker or core structure. The ability to functionalize all three positions allows for precise spatial orientation of pharmacologically active groups, a key strategy in rational drug design.

-

Materials Science and MOFs: As a dicarboxylate linker, this molecule is extensively used in the synthesis of MOFs.[11] The pyridine nitrogen and carboxylate oxygens act as coordination sites for metal ions (like Zn²⁺, Cu²⁺, Nd³⁺), forming 1D, 2D, or 3D porous crystalline structures.[10][12] These materials have significant potential in gas storage, separation, and catalysis. The chloro-substituent offers a unique advantage for post-synthetic modification, where the properties of a pre-formed MOF can be tuned by performing SₙAr reactions on the framework's linkers.

-

Supramolecular Chemistry: The combination of hydrogen bond donating (carboxylic acids) and accepting (pyridine nitrogen, carboxyl oxygens) sites makes it an excellent building block for designing complex supramolecular assemblies and co-crystals through noncovalent interactions.[13]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[7] It is typically labeled with the GHS07 pictogram.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[15] Avoid generating dust during transfer.[4] Do not eat, drink, or smoke in the handling area.[15]

-

Storage: Keep the container tightly sealed and store in a cool, dry place, such as a refrigerator, protected from moisture.[7][15]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.[4] Prevent the substance from entering drains or waterways.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[14]

-

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential across multiple scientific disciplines. Its trifunctional nature provides a robust platform for the synthesis of complex organic molecules, functional polymers, and advanced porous materials. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate innovation in drug discovery, materials science, and beyond.

References

- Markees, D. G. (1958). Reaction of N- and O-Alkylchelidamic Acids with Thionyl Chloride. Journal of Organic Chemistry.

- Apollo Scientific. (2023, March 12).

- ChemicalBook. (2025, July 24). 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5.

- Guidechem. (n.d.). How is 4-Chloropyridine-2-carboxylic acid synthesized?.

- TCI Chemicals. (2025, April 25). SAFETY DATA SHEET - 4-Chloropyridine Hydrochloride.

- Fisher Scientific. (2012, March 29). SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid.

- Fisher Scientific. (2008, June 23). SAFETY DATA SHEET - 2,6-Dichloropyridine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). This compound | 4722-94-5.

- ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.

- NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook.

- NIST. (n.d.). Data for 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook.

- OIST Groups. (n.d.).

- Chempanda. (n.d.).

- Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid.

- Sincere Chemical. (n.d.). 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID CAS 4722-94-5.

- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.

- RSC Publishing. (n.d.).

- PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs)

- Benchchem. (2025). An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide.

- ResearchGate. (2025, August 10). (PDF) Metal-organic framework structures of Cu(II)

- NIH. (n.d.).

- MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons.

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. This compound | 4722-94-5 [sigmaaldrich.com]

- 8. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 4-Chloropyridine-2,6-dicarboxylic acid: Properties, Synthesis, and Applications in Modern Research

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile heterocyclic building block, 4-Chloropyridine-2,6-dicarboxylic acid.

Introduction

This compound, also known as 4-chlorodipicolinic acid, is a heterocyclic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its rigid pyridine core, substituted with a chloro group and two carboxylic acid functionalities, offers a unique combination of reactivity, coordination potential, and structural integrity. This makes it an invaluable precursor and building block for the synthesis of a wide array of complex molecules, including bioactive compounds, chemical probes for biological research, and functional materials.[1] The pyridine-2,6-dicarboxylic acid scaffold is a well-established pharmacophore, and the introduction of a chlorine atom at the 4-position provides a strategic site for further functionalization or for modulating the electronic and steric properties of the final molecule, making it a key intermediate in drug development and therapeutic medicine.[1][2]

This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthesis and purification protocols, analytical characterization methods, and its critical applications in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and material design. The key properties are summarized in the table below. The presence of two acidic protons on the carboxylic acid groups and a basic nitrogen atom on the pyridine ring allows for complex acid-base chemistry and makes the molecule suitable for forming robust hydrogen-bonding networks.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄ | [3][4] |

| Molecular Weight | 201.56 g/mol | [4] |

| CAS Number | 4722-94-5 | [4][5] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 210°C (with decomposition) | [4] |

| pKa (Predicted) | 2.60 ± 0.10 | [4] |

| Density (Predicted) | 1.684 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 457.1 ± 45.0 °C | [4] |

| InChI Key | SBPJLDHMNYZXQO-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(N=C(C(=C1)C(=O)O)Cl)C(=O)O |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the chlorination of its hydroxylated precursor, 4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid).[5][6] This transformation is a critical step that replaces the hydroxyl group with a chlorine atom, a more versatile functional group for subsequent cross-coupling reactions.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis from 4-Hydroxy-2,6-pyridinedicarboxylic acid

This protocol is adapted from established literature procedures and provides a reliable method for the multigram synthesis of the target compound.[5]

Principle: The core of this synthesis is a nucleophilic substitution reaction where the hydroxyl group of chelidamic acid is converted into a better leaving group and subsequently displaced by a chloride ion. Phenylphosphonic dichloride serves as the chlorinating agent.

Materials and Equipment:

-

4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)

-

Phenylphosphonic dichloride

-

Deionized water

-

500 mL three-necked round-bottomed flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Oil bath with magnetic stirrer and temperature control

-

Nitrogen gas inlet

-

Standard filtration apparatus

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge the 500 mL three-necked flask with 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[5]

-

Initiation: Begin stirring the suspension and heat the flask in an oil bath to 75°C. Be prepared for a vigorous exothermic reaction, which may generate foam.

-

Exotherm Control: Carefully manage the heating rate and nitrogen flow to control the foaming. Once the initial exothermic reaction subsides, the mixture will become more stable.

-

Reaction Completion: Slowly increase the temperature to 130°C and maintain it with continuous stirring for 3 hours to drive the reaction to completion.[5]

-

Purification: a. After cooling, the crude solid product will be mixed with phenylphosphonic acid byproducts.[5] b. Dissolve the crude solid in 500 mL of deionized water and stir at 55°C for 30 minutes.[5] c. Purify the product via diafiltration or by thoroughly washing the solid with water to remove the water-soluble impurities. d. Collect the purified solid by filtration and air-dry to yield the final product.

Safety Considerations: Phenylphosphonic dichloride is corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction is exothermic and requires careful monitoring.

Analytical Characterization

Verifying the identity, purity, and structure of the synthesized this compound is a critical step for its use in further applications.

-

¹H NMR Spectroscopy: In deuterated dimethyl sulfoxide (d₆-DMSO), the purified product should exhibit a single, clean peak for the two equivalent aromatic protons on the pyridine ring. A reported chemical shift for this singlet is 8.24 ppm.[5] The absence of other signals confirms the removal of phenyl-containing byproducts.

-

Elemental Analysis: This technique provides confirmation of the empirical formula. Experimental values should align closely with the theoretical percentages for C, H, N, and Cl. For example, for a hydrated form (C₇H₄ClNO₄·0.8H₂O), the calculated values are C 38.93%, H 2.71%, N 6.49%, Cl 16 .42%.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode can be used to confirm the molecular weight by observing the [M-H]⁻ ion at m/z ≈ 200.5.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the O-H stretch of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and vibrations associated with the chlorinated aromatic ring.

Key Applications in Research and Development

The unique trifunctional structure of this compound makes it a highly sought-after intermediate in several areas of chemical science.

Role as a Versatile Chemical Building Block

Caption: Applications of this compound as a central building block.

-

Pharmaceutical Synthesis: The pyridine-2,6-dicarboxamide moiety is a privileged structure in drug design, known for its ability to form stable complexes and participate in hydrogen bonding.[7] this compound is a direct precursor to these amides. The chloro-substituent can be retained to modulate lipophilicity or serve as a handle for further diversification through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex drug candidates.[8][9]

-

Coordination Chemistry and Catalysis: The two carboxylate groups and the pyridine nitrogen atom form a classic tridentate "pincer" ligand framework. This N,O,O-donor set can chelate a wide variety of metal ions. The resulting metal complexes have applications in catalysis, where the electronic properties of the ligand can be fine-tuned by the 4-chloro substituent.[10]

-

Supramolecular Chemistry and Materials Science: The rigid structure and multiple hydrogen bond donor/acceptor sites make this molecule an excellent building block for creating supramolecular assemblies and crystalline materials like metal-organic frameworks (MOFs).[2] These materials can exhibit porous structures with applications in gas storage, separation, and sensing.

Conclusion

This compound stands out as a high-value, versatile intermediate for advanced chemical synthesis. Its robust synthesis from readily available precursors, combined with its unique structural and electronic properties, ensures its continued importance in the discovery and development of new pharmaceuticals, functional materials, and catalysts. The protocols and data presented in this guide offer researchers a solid foundation for leveraging the full potential of this powerful chemical building block.

References

- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (n.d.). Semantic Scholar.

- 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5. (n.d.). ChemicalBook.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Groups.

- 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID CAS 4722-94-5 100% factory price. (n.d.). Sincere Chemical.

- 4-chloropyridine-2,6-dicarbonyl chloride | CAS#:71022-75-8. (n.d.). Chemsrc.

- 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5. (n.d.). ChemicalBook.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). PubMed Central.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.

- 4-Aminopyridine-2,6-dicarboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (n.d.). Google Patents.

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. mdpi.com [mdpi.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [amp.chemicalbook.com]

- 5. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 6. 4-chloropyridine-2,6-dicarbonyl chloride | CAS#:71022-75-8 | Chemsrc [chemsrc.com]

- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-2,6-dicarboxylic acid is a crucial heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its rigid structure and versatile chemical handles make it an attractive scaffold for creating complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic routes to this important compound, with a detailed focus on the strategic selection of starting materials and the underlying chemical principles governing the transformations. We will delve into the most common and efficient synthetic strategies, offering field-proven insights and detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Strategic Imperatives in Synthetic Route Selection

The synthesis of this compound can be approached from several key starting materials. The optimal choice is dictated by a confluence of factors including cost, availability, scalability, and the safety profile of the required reagents and intermediates. A thorough understanding of the advantages and disadvantages of each route is paramount for successful and efficient synthesis.

The three principal starting materials for consideration are:

-

2,6-Lutidine: A readily available and cost-effective commodity chemical.

-

Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid): A more advanced intermediate that offers a more direct synthetic path.

-

2,6-Dichloropyridine: A substrate that already incorporates the desired chloro-substituent.

A comparative analysis of these starting materials is presented in the table below:

| Starting Material | Key Advantages | Key Disadvantages |

| 2,6-Lutidine | Inexpensive, readily available, well-established chemistry. | Multi-step synthesis, potential for side-products, use of strong oxidizing agents. |

| Chelidamic Acid | Highly convergent and direct one-step conversion.[1] | Higher cost and more limited commercial availability compared to 2,6-lutidine. |

| 2,6-Dichloropyridine | The 4-chloro substituent is pre-installed. | Introduction of the 2,6-dicarboxyl groups can be challenging and may require specialized reagents.[2] |

Synthetic Pathways and Mechanistic Considerations

Route A: The Workhorse Approach from 2,6-Lutidine

This is the most widely employed and economically viable route for large-scale production. The synthesis proceeds through a series of robust and well-understood transformations.

Sources

physical and chemical properties of dimethyl 4-chloropyridine-2,6-dicarboxylate.

An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its rigid pyridine core, substituted with two ester functionalities and a reactive chlorine atom, offers multiple avenues for chemical modification. This unique structural arrangement makes it an intermediate of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug development and chemical research.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of any chemical research. Dimethyl 4-chloropyridine-2,6-dicarboxylate is a white to pale yellow solid under standard conditions. Its key identifiers and properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | dimethyl 4-chloropyridine-2,6-dicarboxylate[2] |

| CAS Number | 5371-70-0[2][3] |

| Molecular Formula | C₉H₈ClNO₄[2][3] |

| Molecular Weight | 229.62 g/mol [2][3] |

| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl[2] |

| Synonyms | Dimethyl 4-chloro-2,6-pyridinedicarboxylate, 4-Chloropyridine-2,6-dicarboxylic acid dimethyl ester[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow or white solid | [4] |

| Melting Point | 168 °C | [4] |

| Boiling Point | 355 °C | [4] |

| Density | 1.347 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [5] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |

| Purity (Typical) | ≥96-98% | [3] |

| Topological Polar Surface Area | 65.49 Ų | [3] |

| LogP | 1.3082 | [3] |

Chemical Reactivity and Derivatization Potential

The synthetic utility of dimethyl 4-chloropyridine-2,6-dicarboxylate stems from its distinct reactive sites. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups significantly influences the reactivity of the ring, particularly the C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards SNAr. This is the primary pathway for introducing a wide range of functional groups, including amines, thiols, and alkoxides, allowing for the creation of diverse molecular libraries. The reaction proceeds readily due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and ester groups.

-

Ester Group Manipulation: The two methyl ester groups at the C2 and C6 positions can be hydrolyzed to the corresponding dicarboxylic acid or converted into amides, hydrazides, or other derivatives through standard ester chemistry. This allows for the attachment of side chains or the formation of polymers and macrocycles.

-

Pyridine Ring Modification: While the ring is electron-deficient, modifications such as N-oxidation can be performed, further altering the electronic properties and reactivity of the molecule.